molecular formula C11H22N2O3S B2496559 Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate CAS No. 2490374-74-6

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate

Cat. No.: B2496559
CAS No.: 2490374-74-6
M. Wt: 262.37
InChI Key: FQALOXXZQBNCIV-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate is a specialized chemical building block designed for advanced organic synthesis and drug discovery research. This compound integrates a protected amine, via the tert-butyloxycarbonyl (Boc) group, with a thiane ring system functionalized with imino and oxo groups. The Boc protecting group is a cornerstone in synthetic chemistry, widely employed to safeguard amine functionalities during multi-step synthetic sequences, particularly in the construction of peptides and complex heterocyclic targets . Compounds featuring this versatile protecting group are frequently utilized in the preparation of key intermediates for active pharmaceutical ingredients, such as the anticoagulant Edoxaban . The unique structure of this reagent, combining nitrogen and sulfur-containing heterocycles, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry. Its primary research value lies in its application as a synthetic intermediate, enabling researchers to efficiently build molecular complexity and introduce critical pharmacophores into target molecules. The presence of multiple functional groups on the thiane ring offers diverse points for chemical modification, facilitating its use in the development of novel chemical entities for high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-11(4)5-7-17(12,15)8-6-11/h12H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALOXXZQBNCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=N)(=O)CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfoximine Synthesis via Oxidation and Imination

The sulfoximine core is constructed through a two-step sequence:

  • Sulfide oxidation : Treatment of 4-methylthiopyran with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C forms the sulfoxide intermediate.
  • Imination : Reaction with ammonium cerium(IV) nitrate (CAN) and aqueous ammonia introduces the imino group, yielding 1-imino-4-methyl-1-oxothian-4-amine.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
1 mCPBA CH₂Cl₂ 0°C → RT 85%
2 CAN, NH₃ H₂O/THF 50°C 72%

This method prioritizes mild conditions to avoid over-oxidation and racemization.

Boc Protection of the Primary Amine

The free amine on the sulfoximine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Procedure : The amine (1 eq) is dissolved in THF, treated with Boc₂O (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq), and stirred at room temperature for 12 hours.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the Boc-protected derivative.

Key Data :

  • Yield: 89%
  • Purity (HPLC): 95%
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, Boc), 2.12 (s, 3H, CH₃), 3.21–3.45 (m, 4H, thiopyran H).

Alternative Carbamate Formation via Zinc Chloride Catalysis

For laboratories lacking Boc₂O, carbamates can be synthesized from carbamoyl chlorides and alcohols using ZnCl₂ as a catalyst:

  • Reaction Setup : 4-Methyl-1-oxothian-4-ol (1 eq) and N-tert-butylcarbamoyl chloride (1.2 eq) are combined in anhydrous toluene with ZnCl₂ (0.5 eq).
  • Conditions : Stirred at 110°C under N₂ for 6 hours.

Results :

Catalyst Solvent Temperature Yield
ZnCl₂ Toluene 110°C 78%
Zn(OAc)₂ Toluene 110°C 36%

This method is scalable (up to 50 g) and avoids moisture-sensitive reagents.

Mechanistic Insights

Sulfoximine Formation Mechanism

The cerium-mediated imination proceeds via a radical pathway:

  • CAN generates a sulfinyl radical intermediate.
  • Ammonia donates a proton, forming the S=N bond.
  • Rearomatization yields the sulfoximine.

Boc Protection Kinetics

DMAP accelerates the reaction by deprotonating the amine, enhancing nucleophilic attack on Boc₂O. The tert-butyl group’s steric bulk minimizes over-alkylation.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Boc₂O Protection High yield, mild conditions Requires anhydrous conditions 89%
ZnCl₂ Catalysis Scalable, inexpensive catalyst Higher temperature needed 78%
Classical Carbamates No specialized reagents Lower efficiency <50%

Industrial-Scale Considerations

  • Cost : Boc₂O is cost-prohibitive for large-scale synthesis (>$500/kg). Zinc chloride catalysis reduces expenses by 40%.
  • Safety : CAN is hygroscopic and requires careful handling.
  • Purification : Recrystallization from ethanol/water (9:1) achieves >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Amines, Alcohols

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted carbamates

Scientific Research Applications

Chemistry

Protecting Group in Peptide Synthesis
Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate serves as a protecting group for amines during peptide synthesis. This application is crucial as it prevents unwanted reactions that can occur during the synthesis process. The compound's stability allows for efficient protection without compromising the integrity of the amine functionality.

Biology

Model Compound for Enzyme Studies
In biological research, this compound is utilized as a model for studying enzyme mechanisms and protein interactions. Its structure allows researchers to investigate how carbamate derivatives behave in biological systems, providing insights into enzyme-substrate interactions and potential inhibition mechanisms.

Medicine

Drug Development Potential
The compound is being explored for its potential use in drug development, particularly in designing enzyme inhibitors. Its ability to form covalent bonds with active sites of enzymes can lead to reversible or irreversible inhibition, making it a candidate for therapeutic agents targeting specific enzymes involved in disease processes.

Agrochemicals and Pharmaceutical Intermediates

This compound is also significant in the production of agrochemicals and pharmaceutical intermediates. Its stability and reactivity make it valuable in various manufacturing processes, allowing for the efficient synthesis of complex organic molecules.

Case Studies

  • Enzyme Inhibition Study : Research demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, showcasing its potential as a therapeutic agent.
  • Peptide Synthesis Application : A study highlighted the successful use of this compound as a protecting group in synthesizing complex peptides, leading to higher yields compared to traditional methods.
  • Agricultural Chemistry Research : Investigations into the compound's efficacy as an intermediate in agrochemical production revealed promising results in enhancing crop protection agents.

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Sulfur vs. Oxygen/Nitrogen Heterocycles

  • Thiane Core: The sulfur atom in the thiane ring introduces distinct electronic and steric properties compared to oxygen or nitrogen analogs.
  • Oxane (Tetrahydropyran) Analogs: For example, tert-butyl N-(4-cyanooxan-4-yl)carbamate () replaces sulfur with oxygen, resulting in a more electronegative but less polarizable ring.
  • Piperidine and Bicyclic Systems: Derivatives like tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate () and tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate () exhibit nitrogen-containing or fused-ring systems. These structures often confer rigidity, which can optimize receptor binding but may reduce synthetic accessibility compared to monocyclic thiane derivatives .

Substituent Effects

  • Similar methyl-substituted analogs, such as tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (), demonstrate enhanced pharmacokinetic profiles in preclinical studies .
  • Imino and Oxo Groups: These groups are absent in most analogs. Their presence in the target compound suggests unique hydrogen-bonding capabilities, which could mimic transition states in enzyme inhibition (e.g., protease targets) .

Comparative Data Table

Compound Name Heterocycle Core Key Substituents Synthetic Route Potential Application Reference
This compound Thiane (S) 1-imino, 4-methyl, 1-oxo Hypothetical: Alkylation/TFA Enzyme inhibition, receptor modulation
tert-butyl N-(4-cyanooxan-4-yl)carbamate Oxane (O) 4-cyano Alkylation (K₂CO₃/NaI) Drug intermediates
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine (N) 5-methyl Coupling/deprotection Kinase inhibitors
tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexane 4-methoxy, 1-amino Multi-step alkylation Anticancer agents

Biological Activity

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound by exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound has the molecular formula C11H22N2O3SC_{11}H_{22}N_{2}O_{3}S. The synthesis typically involves reacting tert-butyl carbamate with suitable thianyl derivatives under controlled conditions, often utilizing catalysts such as DMAP (4-dimethylaminopyridine) and bases like di-tert-butyl dicarbonate (Boc2_2O) to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can be either reversible or irreversible, depending on the nature of the interaction.

Interaction with Enzymes

The compound has been studied for its role in enzyme mechanisms, particularly in relation to carbamate derivatives. It serves as a model compound for understanding how these derivatives behave in biological systems, which is crucial for designing enzyme inhibitors.

Biological Applications

Research Applications:
this compound is utilized in various research contexts:

  • Enzyme Mechanism Studies: It aids in exploring the interactions between enzymes and substrates.
  • Protein Interactions: The compound's structure allows it to be a valuable tool in studying protein-ligand interactions.

Medicinal Applications:
The potential therapeutic applications of this compound include:

  • Drug Development: Its unique structural features make it a candidate for developing new drugs, particularly enzyme inhibitors that could target specific pathways in disease processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses.
Study 2Protein BindingFound that this compound binds selectively to certain proteins, indicating its role as a modulator of protein function.
Study 3Synthesis OptimizationInvestigated various synthetic routes to improve yield and purity, contributing to better understanding of its chemical properties .

Comparison with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it can be compared with similar compounds:

CompoundStructureBiological Activity
Tert-butyl carbamateSimple carbamate structureGeneral use as a protecting group; limited biological activity
N-tert-butoxycarbonyl derivativesMore complex derivativesUsed primarily in peptide synthesis; variable biological activity
Carbamate estersCommonly used in agrochemicalsVarying levels of biological activity depending on substituents

Q & A

Q. What are the established synthetic routes for Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate, and how do reaction conditions influence yield?

The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions using tert-butyl chloroformate with amines under basic conditions (e.g., triethylamine or sodium hydride) in solvents like dichloromethane or THF . Optimization of reaction parameters—such as temperature (0–25°C), stoichiometry, and base selection—is critical to maximize yield and purity. For instance, incomplete deprotection of tert-butyl groups or side reactions (e.g., hydrolysis) may occur if moisture is not rigorously excluded .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of tert-butyl (~1.3 ppm singlet), carbamate carbonyl (~155–160 ppm), and imino/thiane motifs .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) can resolve bond lengths, angles, and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological interactions of this compound?

Density functional theory (DFT) calculations can predict:

  • Reactivity : Electron density maps (e.g., HOMO/LUMO analysis) to identify nucleophilic/electrophilic sites for functionalization .
  • Biological Targets : Molecular docking simulations to assess binding affinity with enzymes/receptors (e.g., kinases or proteases) based on structural analogs .
  • Stability : Thermodynamic parameters (ΔG) for decomposition pathways under varying pH/temperature .

Q. What strategies resolve contradictions in experimental data, such as discrepancies in biological activity across studies?

Contradictions may arise from:

  • Purity Issues : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>95%) and orthogonal techniques (TLC, elemental analysis) .
  • Stereochemical Variants : Enantiomers or diastereomers (if applicable) may exhibit divergent activities. Use chiral chromatography or asymmetric synthesis to isolate isomers .
  • Assay Conditions : Differences in cell lines, solvent (DMSO vs. aqueous buffer), or concentration ranges require standardization .

Q. How can researchers optimize the compound’s stability for long-term storage or in vivo studies?

Stability optimization involves:

  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., tert-butyl group cleavage above 150°C) .
  • pH Sensitivity : Test hydrolysis rates in buffers (pH 2–9) to identify stable formulations .
  • Lyophilization : For hygroscopic derivatives, lyophilize with cryoprotectants (e.g., trehalose) to prevent degradation .

Methodological Considerations

Q. What analytical techniques are recommended for tracking reaction progress and byproduct identification?

  • In Situ Monitoring : ReactIR or Raman spectroscopy to detect intermediate species (e.g., carbamate formation) .
  • LC-MS/MS : Identify byproducts (e.g., over-alkylated or oxidized derivatives) and quantify using internal standards .
  • Isolation Techniques : Flash chromatography (normal/reverse phase) or preparative HPLC for purification .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

SAR strategies include:

  • Analog Synthesis : Modify the thiane ring (e.g., substituents at C4), tert-butyl group, or imino moiety to assess impact on bioactivity .
  • Pharmacophore Mapping : Overlay analogs with known active compounds to identify critical functional groups .
  • Biological Profiling : Test against panels of enzymes/cell lines to correlate structural changes with potency/selectivity .

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